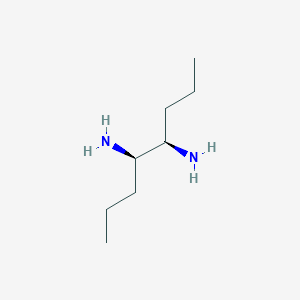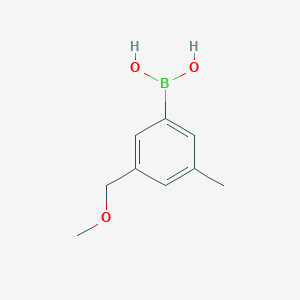
(3-(Methoxymethyl)-5-methylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Methoxymethyl)-5-methylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and two hydroxyl groups. This particular compound has a methoxymethyl group and a methyl group attached to the phenyl ring, making it unique in its structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methoxymethyl)-5-methylphenyl)boronic acid typically involves the reaction of 3-(Methoxymethyl)-5-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions include:
Temperature: The reaction is usually carried out at low temperatures to prevent side reactions.
Solvent: Common solvents used include tetrahydrofuran (THF) or diethyl ether.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves:
Large-scale reactors: To handle the increased volume of reactants.
Continuous flow systems: To improve efficiency and yield.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3-(Methoxymethyl)-5-methylphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced to form boronates.
Substitution: The methoxymethyl and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or sodium perborate.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens or other electrophiles.
Major Products Formed
Phenols: Formed through oxidation.
Boronates: Formed through reduction.
Substituted derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
(3-(Methoxymethyl)-5-methylphenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in cancer therapy and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (3-(Methoxymethyl)-5-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in:
Enzyme inhibition: By binding to the active site of enzymes, it can inhibit their activity.
Drug delivery: Its reversible binding allows for controlled release of drugs.
Catalysis: Acts as a catalyst in various organic reactions by stabilizing transition states.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxyphenylboronic acid: Similar structure but lacks the methoxymethyl group.
5-Methylphenylboronic acid: Similar structure but lacks the methoxymethyl group.
Phenylboronic acid: Basic structure without any substituents.
Uniqueness
(3-(Methoxymethyl)-5-methylphenyl)boronic acid is unique due to the presence of both methoxymethyl and methyl groups, which enhance its reactivity and specificity in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C9H13BO3 |
|---|---|
Peso molecular |
180.01 g/mol |
Nombre IUPAC |
[3-(methoxymethyl)-5-methylphenyl]boronic acid |
InChI |
InChI=1S/C9H13BO3/c1-7-3-8(6-13-2)5-9(4-7)10(11)12/h3-5,11-12H,6H2,1-2H3 |
Clave InChI |
FZCDFZVDWRITQY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)COC)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


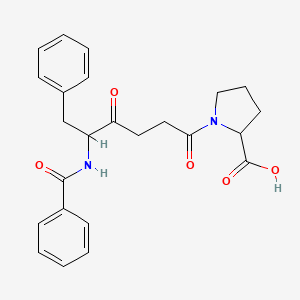

![2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14081255.png)
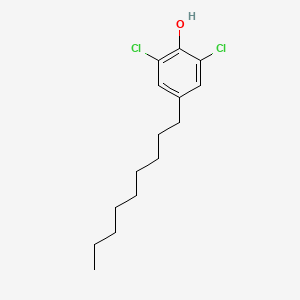
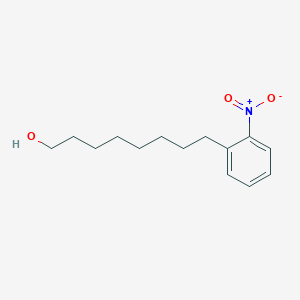
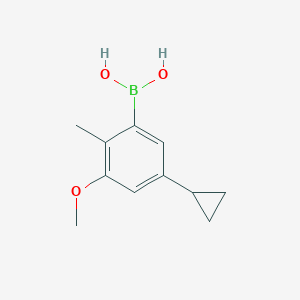
![6-[3-Acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14081268.png)
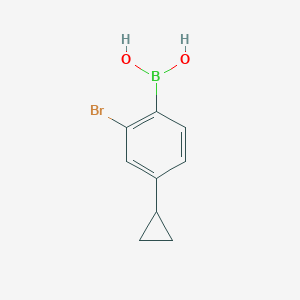
![[3-(7-Bromo-6-chloro-2,8-difluoroquinazolin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl] tert-butyl formate](/img/structure/B14081274.png)
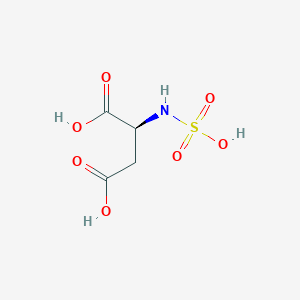
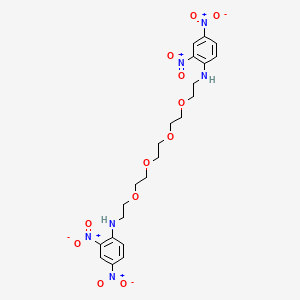
![1-[2-(2-Hydroxyethyl)piperidin-1-yl]-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)prop-2-en-1-one](/img/structure/B14081294.png)
![1-[2-(2-Butoxyethoxy)ethoxy]nonane](/img/structure/B14081298.png)
